molecular formula C12H11NO2S B2691294 (E)-3-(furan-2-yl)-N-(thiophen-3-ylmethyl)acrylamide CAS No. 1331723-38-6

(E)-3-(furan-2-yl)-N-(thiophen-3-ylmethyl)acrylamide

Cat. No. B2691294
M. Wt: 233.29
InChI Key: YZISWRQLGVQUAU-ONEGZZNKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Thiopheneethylamine is an aromatic amine . It’s a heterocyclic compound, which means it contains atoms of at least two different elements as members of its rings .


Synthesis Analysis

2-Thiopheneethylamine undergoes microwave-induced condensation with iminodiacetic acid to form the corresponding piperazine-2,6-dione derivatives . It may also be used as a reactant in the synthesis of pyrimidine derivatives by reacting with various isothiocyanatoketones , and acylguanidines derivatives by reacting with aroyl S-methylisothiourea .


Molecular Structure Analysis

The empirical formula of 2-Thiopheneethylamine is C6H9NS . The SMILES string representation is NCCc1cccs1 , and the InChI key is HVLUYXIJZLDNIS-UHFFFAOYSA-N .


Chemical Reactions Analysis

As mentioned in the synthesis analysis, 2-Thiopheneethylamine can react with iminodiacetic acid and various isothiocyanatoketones .


Physical And Chemical Properties Analysis

2-Thiopheneethylamine is a liquid with a refractive index of 1.551 (lit.) . It has a boiling point of 200-201 °C/750 mmHg (lit.) and a density of 1.087 g/mL at 25 °C (lit.) .

Safety And Hazards

2-Thiopheneethylamine is classified under GHS07, with the signal word "Warning" . Hazard statements include H302 + H312 + H332 - H315 - H319 - H335 . Precautionary statements include P261 - P280 - P301 + P312 - P302 + P352 + P312 - P304 + P340 + P312 - P305 + P351 + P338 .

properties

IUPAC Name

(E)-3-(furan-2-yl)-N-(thiophen-3-ylmethyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2S/c14-12(4-3-11-2-1-6-15-11)13-8-10-5-7-16-9-10/h1-7,9H,8H2,(H,13,14)/b4-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZISWRQLGVQUAU-ONEGZZNKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C=CC(=O)NCC2=CSC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)/C=C/C(=O)NCC2=CSC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(furan-2-yl)-N-(thiophen-3-ylmethyl)acrylamide

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